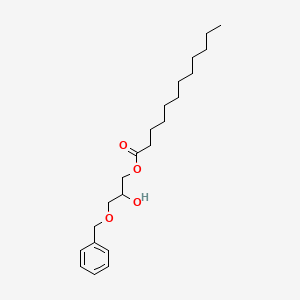
3-(Benzyloxy)-2-hydroxypropyl dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-2-hydroxypropyl dodecanoate is an organic compound that features a benzyloxy group, a hydroxypropyl group, and a dodecanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-hydroxypropyl dodecanoate typically involves the esterification of dodecanoic acid with 3-(benzyloxy)-2-hydroxypropanol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)-2-hydroxypropyl dodecanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-2-hydroxypropyl dodecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)-2-hydroxypropyl dodecanoate involves its interaction with specific molecular targets. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins, while the hydroxypropyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzyloxy)-2-hydroxypropyl octanoate: Similar structure but with a shorter alkyl chain.
3-(Benzyloxy)-2-hydroxypropyl hexanoate: Even shorter alkyl chain compared to the octanoate derivative.
3-(Benzyloxy)-2-hydroxypropyl palmitate: Longer alkyl chain compared to the dodecanoate derivative.
Uniqueness
3-(Benzyloxy)-2-hydroxypropyl dodecanoate is unique due to its balanced hydrophobic and hydrophilic properties, making it suitable for a wide range of applications. Its specific structure allows for versatile chemical modifications and interactions, distinguishing it from other similar compounds.
Propiedades
Número CAS |
122480-27-7 |
|---|---|
Fórmula molecular |
C22H36O4 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
(2-hydroxy-3-phenylmethoxypropyl) dodecanoate |
InChI |
InChI=1S/C22H36O4/c1-2-3-4-5-6-7-8-9-13-16-22(24)26-19-21(23)18-25-17-20-14-11-10-12-15-20/h10-12,14-15,21,23H,2-9,13,16-19H2,1H3 |
Clave InChI |
QCCVABIZEQFNNT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OCC(COCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid;[2-(bromomethyl)phenyl]methanol](/img/structure/B14289860.png)
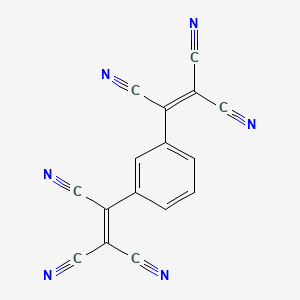
![1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14289870.png)
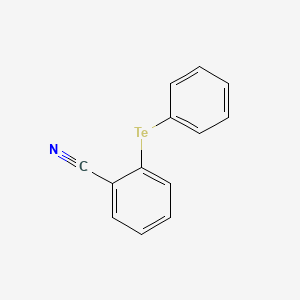
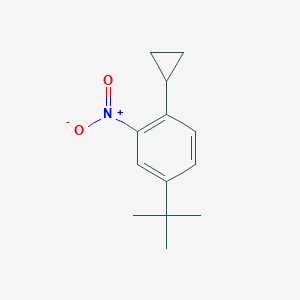

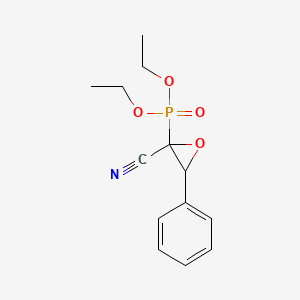
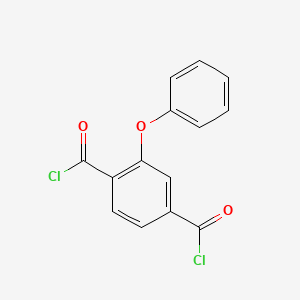
![(2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone](/img/structure/B14289907.png)
![1-{[(Benzyloxy)carbonyl]oxy}-2-methylpyridin-1-ium chloride](/img/structure/B14289922.png)
![ethyl (Z)-2-[(2-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B14289926.png)
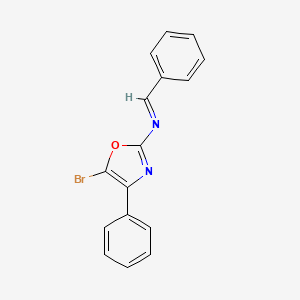
![2-[2-(Naphthalen-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14289941.png)
